N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Description
Synthesis Analysis
Thiophene-based analogs, such as TAK-603, have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives, like TAK-603, are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The synthesis of thiophene derivatives like TAK-603 often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Chemical Synthesis and Reactivity
- The reactions of chromone-3-carboxamides with cyanothioacetamide have been investigated, demonstrating the formation of various compounds with significant yields, indicating the reactivity and potential utility of chromone derivatives in synthesizing novel compounds with diverse biological and chemical properties (Kornev, Tishin, & Sosnovskikh, 2019).
Intramolecular Proton Transfer
- Density functional theoretical investigation into intramolecular proton transfer mechanisms in derivatives of 3-hydroxychromone has been conducted, revealing insights into the potential energy curves and the influence of structural modifications on the fluorescence and absorption spectra, highlighting the photochemical and photophysical properties of these compounds (Huang, Zhang, Chen, & Ma, 2017).
Metal Complex Formation
- Novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives have been synthesized, showcasing the ligand's ability to form complexes with metals, which could have implications in catalysis, material science, and potentially in medicinal chemistry (Myannik et al., 2018).
Antimicrobial Activity
- The antimicrobial activity and semi-empirical AM1-MO calculations of benzopyrone derivatives have been explored, providing insights into the antimicrobial potential of chromene-based compounds, which could lead to the development of new antimicrobial agents (El-Shaaer, 2012).
Cytotoxic and Antioxidant Agents
- Ultrasound promoted synthesis of chromene derivatives as cytotoxic and antioxidant agents has been reported, underscoring the potential of these compounds in cancer therapy and as antioxidants, with notable activity against various cancer cell lines and free radical scavenging ability (Ali et al., 2021).
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S2/c22-18(13-7-8-26-11-13)17-6-5-14(27-17)10-21-19(23)15-9-12-3-1-2-4-16(12)25-20(15)24/h1-9,11,18,22H,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCINLQSVANSUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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